A Comprehensive Technical Guide to 4-Bromo-2-fluorophenol
A Comprehensive Technical Guide to 4-Bromo-2-fluorophenol
Introduction
4-Bromo-2-fluorophenol is a halogenated organic compound that serves as a crucial building block in various chemical syntheses.[1] Its unique molecular structure, featuring both bromine and fluorine atoms on a phenol (B47542) ring, makes it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[][3] This technical guide provides an in-depth overview of 4-Bromo-2-fluorophenol, including its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
4-Bromo-2-fluorophenol is identified by the CAS number 2105-94-4.[][4] It is also known by several synonyms, including 2-Fluoro-4-bromophenol and p-Bromo-o-fluorophenol.[] The compound typically appears as a clear, colorless to brown liquid or a white to off-white solid, depending on its purity and storage conditions.[1][][5]
Table 1: Chemical Identifiers for 4-Bromo-2-fluorophenol
| Identifier | Value |
| CAS Number | 2105-94-4[][4] |
| Molecular Formula | C6H4BrFO[] |
| IUPAC Name | 4-bromo-2-fluorophenol[] |
| Synonyms | Phenol, 4-bromo-2-fluoro-; 2-Fluoro-4-bromophenol; 3-Fluoro-4-hydroxybromobenzene; p-Bromo-o-fluorophenol[] |
| InChI Key | RYVOZMPTISNBDB-UHFFFAOYSA-N[4] |
| SMILES String | Oc1ccc(Br)cc1F[4] |
Table 2: Physicochemical Properties of 4-Bromo-2-fluorophenol
| Property | Value |
| Molecular Weight | 191.00 g/mol [][4] |
| Appearance | Clear colorless to brown liquid[][5] or white to off-white solid[1] |
| Boiling Point | 79 °C at 7 mmHg[4][6] |
| Density | 1.744 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.566 (lit.)[4] |
| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents; slightly soluble in water.[] |
| Flash Point | 99 °C (210.2 °F) - closed cup[4] |
Synthesis and Manufacturing
The synthesis of 4-Bromo-2-fluorophenol typically involves the selective bromination and fluorination of phenol derivatives.[1] Common reagents used for this process include N-bromosuccinimide (NBS) and Selectfluor™.[1] The reaction is generally carried out in polar solvents under controlled acidic conditions, often with the use of transition metal catalysis to improve regioselectivity.[1]
Experimental Protocol for Synthesis
A common laboratory-scale synthesis of 4-Bromo-2-fluorophenol involves the bromination of 2-fluorophenol (B130384). The following is a representative experimental protocol:
Materials:
-
2-Fluorophenol
-
Bromine
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-fluorophenol (0.2 mol) in dichloromethane (250 mL) in a flask and cool the mixture to approximately 3°C in an ice bath.[7]
-
Slowly add bromine (0.2 mol) to the stirred solution, maintaining the temperature at ice bath conditions.[7]
-
Continue stirring the reaction mixture at ice bath temperature for two hours, followed by an additional hour of stirring at room temperature.[7]
-
Quench the reaction by pouring the mixture into water (600 mL) containing an excess of sodium bisulfite.[7]
-
Separate the organic phase and wash the aqueous phase with additional dichloromethane (200 mL).[7]
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution.[7]
-
Dry the organic phase over anhydrous magnesium sulfate.[7]
-
Remove the solvent by evaporation to yield 2-fluoro-4-bromophenol as a colorless oil.[7]
The following diagram illustrates the general workflow for the synthesis of 4-Bromo-2-fluorophenol.
Caption: Synthesis workflow for 4-Bromo-2-fluorophenol.
Applications in Research and Drug Development
4-Bromo-2-fluorophenol is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[][8] Its utility in medicinal chemistry stems from the presence of the bromine and fluorine atoms, which can modulate the metabolic stability and binding affinity of the final compounds.[8]
Key Applications:
-
Pharmaceutical Intermediates: It serves as a starting material for the synthesis of various pharmaceuticals.[][3] For instance, it is a key intermediate in the synthesis of Afatinib, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) used in cancer therapy.[8]
-
Kinase Inhibitors: The compound is utilized in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[1]
-
Cyclooxygenase-2 (COX-2) Inhibitors: It is used in the synthesis of 2-phenylpyran-4-ones, which are evaluated as orally active COX-2 inhibitors for their anti-inflammatory properties.[4][9]
-
Positive Allosteric Modulators: 4-Bromo-2-fluorophenol is a precursor for 1,4-disubstituted 3-cyano-2-pyridones, a class of positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor, which has implications for treating central nervous system disorders.[4][9]
-
Agrochemicals: It is employed in the formulation of agrochemicals, contributing to the development of more effective herbicides and pesticides.[][3]
-
Materials Science: The compound is also used in the preparation of functionalized polymers and liquid crystals.[1]
The following diagram illustrates the role of 4-Bromo-2-fluorophenol as a versatile building block in chemical synthesis.
Caption: Applications of 4-Bromo-2-fluorophenol as a chemical intermediate.
Safety and Handling
4-Bromo-2-fluorophenol is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
Table 3: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| Hazard | H315 | Causes skin irritation.[10] |
| Hazard | H319 | Causes serious eye irritation.[10] |
| Hazard | H335 | May cause respiratory irritation.[10] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage:
-
Handling: Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[10]
-
Personal Protective Equipment (PPE): Recommended PPE includes eyeshields, gloves, and a type ABEK (EN14387) respirator filter.[4]
Conclusion
4-Bromo-2-fluorophenol is a highly versatile and valuable chemical intermediate with significant applications in pharmaceutical development, agrochemical formulation, and materials science. Its unique chemical properties make it an essential building block for the synthesis of a wide array of complex molecules. Proper handling and storage procedures are crucial to ensure safety when working with this compound. This guide provides a foundational understanding of 4-Bromo-2-fluorophenol for researchers and professionals engaged in chemical synthesis and drug discovery.
References
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- 7. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
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